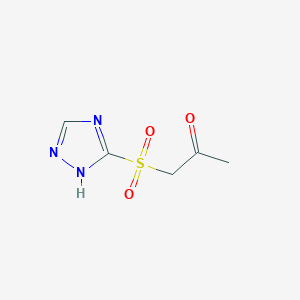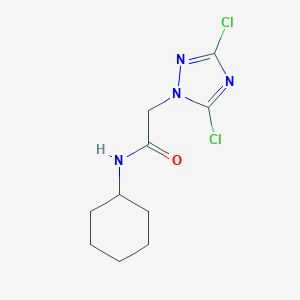![molecular formula C17H17N3OS B262615 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative and has been found to exhibit a range of biological activities, making it an attractive target for drug discovery research.
科学研究应用
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. As a result, this compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to exhibit potent antifungal activity against a range of fungal species.
作用机制
The exact mechanism of action of 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and physiological effects
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungal cells. Additionally, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol in lab experiments is its potent biological activity, which makes it an attractive target for drug discovery research. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol. One area of interest is the development of more potent and selective analogs of this compound for use as anticancer and antifungal agents. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to evaluate the potential toxicity of this compound and its safety for use in humans.
合成方法
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol can be synthesized using a variety of methods. One common method involves the reaction of 1,2,4-triazole with benzyl mercaptan in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with phenylacetylene and subsequently reduced with sodium borohydride to yield the final product.
属性
产品名称 |
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-(3-benzylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)ethanol |
InChI |
InChI=1S/C17H17N3OS/c21-12-11-20-16(15-9-5-2-6-10-15)18-19-17(20)22-13-14-7-3-1-4-8-14/h1-10,21H,11-13H2 |
InChI 键 |
HCHVXLFBJWXJNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)

